molecular formula C24H18N2O5 B12457469 5-[(3-nitrophenyl)carbonyl]-2-[4-(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

5-[(3-nitrophenyl)carbonyl]-2-[4-(propan-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B12457469
M. Wt: 414.4 g/mol
InChI Key: QHCGOWFXSZMJCH-UHFFFAOYSA-N
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Description

2-(4-ISOPROPYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE is a synthetic organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ISOPROPYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole core, followed by the introduction of the isopropylphenyl and nitrobenzoyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-ISOPROPYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane and ethanol are often used to dissolve the reactants and control the reaction environment.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-ISOPROPYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE
  • 2-(4-ETHYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE
  • 2-(4-TERT-BUTYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE

Uniqueness

Compared to similar compounds, 2-(4-ISOPROPYLPHENYL)-5-(3-NITROBENZOYL)ISOINDOLE-1,3-DIONE may exhibit unique properties due to the presence of the isopropyl group, which can influence its chemical reactivity, biological activity, and physical properties. These differences can make it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C24H18N2O5

Molecular Weight

414.4 g/mol

IUPAC Name

5-(3-nitrobenzoyl)-2-(4-propan-2-ylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C24H18N2O5/c1-14(2)15-6-9-18(10-7-15)25-23(28)20-11-8-17(13-21(20)24(25)29)22(27)16-4-3-5-19(12-16)26(30)31/h3-14H,1-2H3

InChI Key

QHCGOWFXSZMJCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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